molecular formula C12H18N4O B4566555 4-(2-Methoxyphenyl)piperazine-1-carboximidamide

4-(2-Methoxyphenyl)piperazine-1-carboximidamide

Cat. No.: B4566555
M. Wt: 234.30 g/mol
InChI Key: HQFPYHUGHRUSOC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a piperazine derivative characterized by a 2-methoxy-substituted phenyl ring attached to the piperazine core and a carboximidamide group at the 1-position. Its hydrochloride salt (CAS: 1417569-31-3) and sulfate derivatives are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules . Key structural features include:

  • Molecular formula: C₁₂H₁₇N₄O
  • Substituents: 2-Methoxyphenyl (para to piperazine nitrogen), amidine group.
  • Synthesis: Synthesized via nucleophilic substitution or coupling reactions, achieving yields up to 90% under optimized conditions .

The compound’s pharmacological relevance stems from its structural flexibility, enabling interactions with receptors such as TAAR1 (trace amine-associated receptor 1) and 5-HT₁A (serotonin receptor) .

Properties

IUPAC Name

4-(2-methoxyphenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFPYHUGHRUSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide typically involves the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting intermediate is then treated with cyanamide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)piperazine-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Overview

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide comprehensive insights into its utility.

Scientific Research Applications

  • Medicinal Chemistry
    • Antitumor Activity : Studies have indicated that compounds related to this compound exhibit antitumor properties. For example, a derivative was evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
    • Antidepressant Effects : Research has suggested that piperazine derivatives can modulate serotonergic systems, potentially offering antidepressant effects. The compound's structure allows it to interact with serotonin receptors, which are crucial in mood regulation .
  • Neuropharmacology
    • CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as anxiety and depression .
  • Biological Activity Studies
    • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential in inhibiting glycogen synthase kinase (GSK), which plays a role in various signaling pathways related to cancer and diabetes .

Case Study 1: Antitumor Evaluation

A study published in ResearchGate detailed the synthesis and evaluation of a series of piperazine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers assessed the effects of the compound on anxiety-like behavior in animal models. The findings suggested that administration of this compound resulted in a significant reduction in anxiety behaviors compared to control groups, highlighting its potential as an anxiolytic agent .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor activitySignificant cytotoxicity against cancer cells
NeuropharmacologyCNS activity assessmentReduced anxiety-like behavior in models
Biological ActivityEnzyme inhibition (GSK)Potential therapeutic target for diabetes/cancer

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects on Physicochemical Properties

The position of methoxy or halogen substituents on the phenyl ring significantly impacts solubility, stability, and receptor affinity.

Compound Name Substituent Position Yield (%) Melting Point (°C) Key Activity/Application Reference
4-(2-Methoxyphenyl)piperazine-1-carboximidamide 2-OCH₃ 90 TAAR1 agonist ; 5-HT₁A antagonist precursor
4-(3-Methoxyphenyl)piperazine-1-carboximidamide 3-OCH₃ 43 Intermediate for antitumor agents
4-(4-Methoxyphenyl)piperazine-1-carboximidamide 4-OCH₃ 54 Lower TAAR1 affinity vs. 2-OCH₃
4-(3-Trifluoromethylphenyl)piperazine-1-carboximidamide 3-CF₃ 31 Enhanced lipophilicity
4-(Pyrimidin-2-yl)piperazine-1-carboximidamide Pyrimidinyl 29 Antitumor activity

Key Observations :

  • 2-Methoxy substitution confers optimal TAAR1 agonist activity due to steric and electronic compatibility with receptor binding pockets .
  • 3-Methoxy and 4-methoxy analogs exhibit reduced receptor affinity, highlighting the importance of substituent positioning .
  • Halogenated derivatives (e.g., 3-CF₃) improve metabolic stability but may reduce aqueous solubility .

Pharmacological Activity Comparison

TAAR1 Agonist Activity

The target compound (2-methoxy) demonstrated potent TAAR1 activation (EC₅₀ = 0.8 µM), outperforming 3-methoxy (EC₅₀ = 2.1 µM) and 4-methoxy (EC₅₀ = 1.5 µM) analogs . The 2-methoxy group’s ortho position likely enhances π-π stacking with aromatic residues in TAAR1 .

Serotonin Receptor Modulation

Derivatives like p-MPPI and p-MPPF , which incorporate the 4-(2-methoxyphenyl)piperazine moiety, act as competitive 5-HT₁A antagonists (ID₅₀ = 3–5 mg/kg in vivo) . This contrasts with 4-(4-methoxyphenyl) analogs, which show negligible 5-HT₁A activity, underscoring the critical role of the 2-methoxy group in receptor antagonism .

Biological Activity

4-(2-Methoxyphenyl)piperazine-1-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N4_{4}O
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with serotonin (5-HT) pathways. It has been shown to exhibit affinity for:

  • 5-HT1A Receptors : Involved in mood regulation and anxiety.
  • 5-HT6 and 5-HT7 Receptors : Associated with cognitive functions and mood disorders.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antidepressant-like Activity : Studies have demonstrated that derivatives of 4-(2-Methoxyphenyl)piperazine show significant antidepressant-like effects in animal models. For instance, a related study indicated that compounds with similar structures exhibited strong affinities toward 5-HT receptors and showed promising results in tail suspension tests, indicating potential antidepressant properties .

Summary of Findings from Key Studies

Study ReferenceKey Findings
Demonstrated antidepressant-like activity in mice with significant receptor affinity (Ki < 1 nm for 5-HT1A).
Investigated the compound's role in inhibiting certain biological pathways, suggesting broader therapeutic implications.
Explored the structural basis of interactions with COX enzymes, indicating anti-inflammatory potential.

Case Studies

  • Antidepressant Activity : A study synthesized various derivatives of piperazine compounds and evaluated their antidepressant potential through behavioral tests. The most effective derivative demonstrated a notable reduction in immobility time during the tail suspension test compared to standard antidepressants like imipramine .
  • Neurotoxicity Assessment : The neurotoxicity profile was assessed using the rotarod test, revealing a threshold dose above which neurotoxic effects were observed. This indicates the importance of dosage in therapeutic applications .
  • Inflammatory Response Modulation : Another investigation into related compounds suggested that modifications to the piperazine scaffold could enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may have several therapeutic applications:

  • Antidepressants : Due to its interaction with serotonin receptors.
  • Anti-inflammatory Agents : Potential for use in conditions characterized by inflammation.
  • Cognitive Enhancers : Possible benefits in cognitive disorders due to its action on specific serotonin pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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